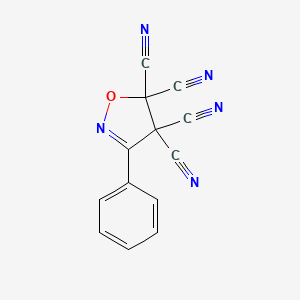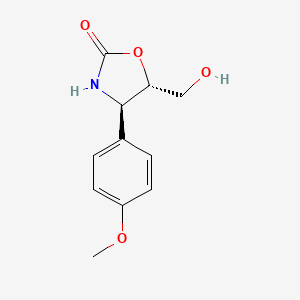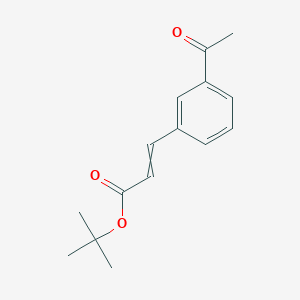![molecular formula C10H14IN3 B14239953 N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine CAS No. 425436-17-5](/img/structure/B14239953.png)
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is an organic compound characterized by the presence of an ethyl group, an iodo-substituted phenyl ring, and a diazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the successful formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with ethylamine under controlled conditions to yield the desired product. The process may require purification steps such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group into an amine group.
Substitution: The iodo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the iodo-substituted phenyl ring can engage in halogen bonding interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-N-[(4-iodophenyl)diazenyl]ethanamine
- N-ethyl-N-[(2-iodophenyl)diazenyl]ethanamine
- N-ethyl-N-[(3-bromophenyl)diazenyl]ethanamine
Uniqueness
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is unique due to the specific position of the iodo group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
425436-17-5 |
|---|---|
Formule moléculaire |
C10H14IN3 |
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine |
InChI |
InChI=1S/C10H14IN3/c1-3-14(4-2)13-12-10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
BJYXMLIHASYGKH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


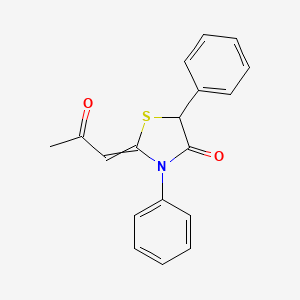
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
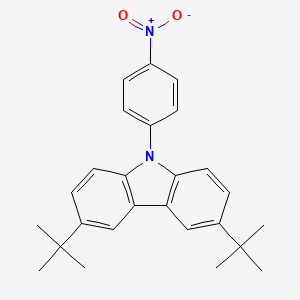
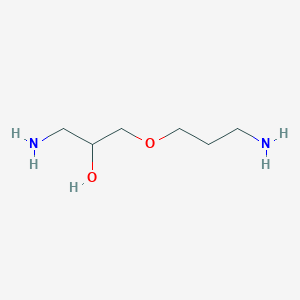


![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

